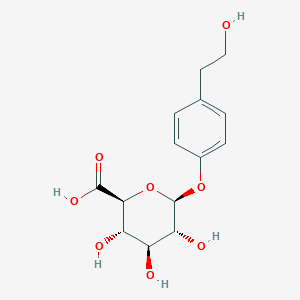
Tyrosol glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosol glucuronide is a phenolic compound derived from tyrosol, a major phenolic constituent of extra virgin olive oil. It is formed through the glucuronidation process, where tyrosol is conjugated with glucuronic acid. This compound is known for its antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tyrosol glucuronide can be synthesized using several methods. One common approach involves the acetylation of tyrosol’s phenolic hydroxyl group, followed by condensation with acetyl bromide sugar substitute and subsequent deprotection . Another method utilizes porcine liver microsomes as a catalyst for the preparative synthesis and characterization of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using available raw materials and stable technical parameters. The process typically includes fewer reaction steps, high yield, and simple preparation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Tyrosol glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include tyrosinase and glucose dehydrogenase for oxidation and reduction processes . The conditions often involve specific pH levels and temperatures to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions include hydroxytyrosol and its derivatives, which are known for their potent antioxidant properties .
Applications De Recherche Scientifique
Tyrosol glucuronide has a wide range of scientific research applications:
Mécanisme D'action
Tyrosol glucuronide exerts its effects primarily through its antioxidant and anti-inflammatory properties. It acts as a free radical scavenger and metal chelator, donating hydrogen atoms to peroxyl radicals . Additionally, it modulates signaling pathways such as mitogen-activated protein kinase (MAPK) and NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tyrosol glucuronide include hydroxythis compound, tyrosol sulfate, and hydroxytyrosol sulfate .
Uniqueness
This compound is unique due to its specific glucuronidation, which enhances its solubility and bioavailability compared to its parent compound, tyrosol . This modification allows it to exert more potent biological effects, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C14H18O8 |
|---|---|
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(2-hydroxyethyl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C14H18O8/c15-6-5-7-1-3-8(4-2-7)21-14-11(18)9(16)10(17)12(22-14)13(19)20/h1-4,9-12,14-18H,5-6H2,(H,19,20)/t9-,10-,11+,12-,14+/m0/s1 |
Clé InChI |
HEIHXCBRTPYOMU-BYNIDDHOSA-N |
SMILES isomérique |
C1=CC(=CC=C1CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


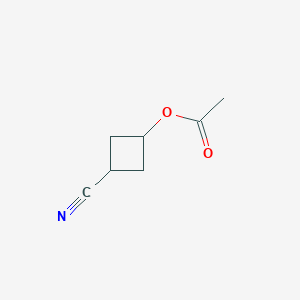
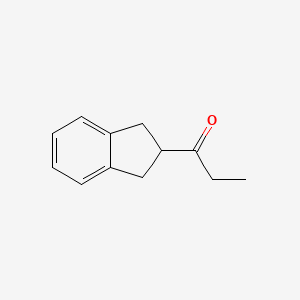
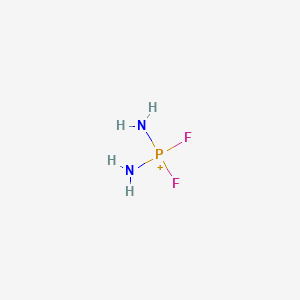
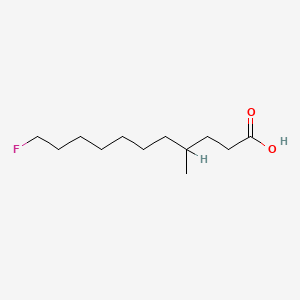
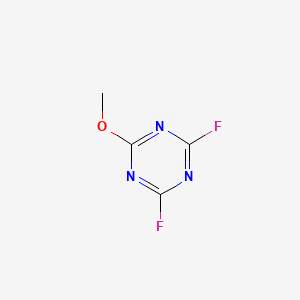
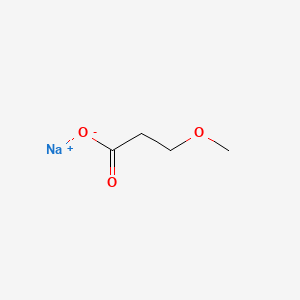
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)
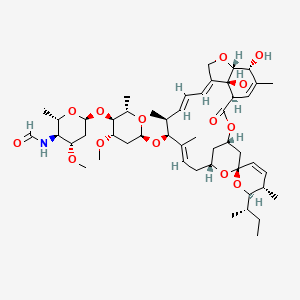
![(6R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-(1-methylethenyl)-1-oxaspiro[2.5]oct-4-ene](/img/structure/B13420759.png)
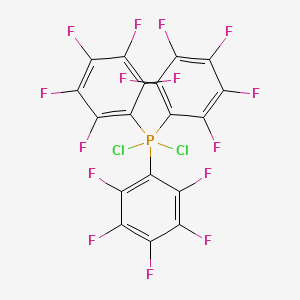

![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)
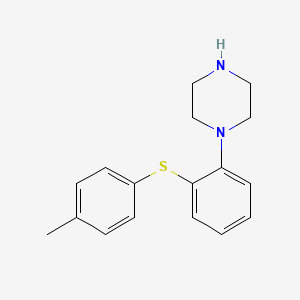
![2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B13420789.png)
